molecular formula C16H19F4N3OS B15114924 4-{1-[3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]piperidine-3-carbonyl}thiomorpholine

4-{1-[3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]piperidine-3-carbonyl}thiomorpholine

Cat. No.: B15114924
M. Wt: 377.4 g/mol
InChI Key: SOGHPHZPRGLWSU-UHFFFAOYSA-N
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Description

4-{1-[3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]piperidine-3-carbonyl}thiomorpholine is a complex organic compound that features a unique combination of fluorinated pyridine, piperidine, and thiomorpholine moieties. This compound is of significant interest in the fields of medicinal chemistry and agrochemicals due to its potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{1-[3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]piperidine-3-carbonyl}thiomorpholine typically involves multiple steps, starting with the preparation of the fluorinated pyridine derivative. One common method involves the selective fluorination of pyridine using reagents such as Selectfluor® (1-(chloromethyl)-4-fluoro-1,4-diazoniabicyclo-[2.2.2]octane bis(tetrafluoroborate)) . The piperidine moiety is then introduced through a nucleophilic substitution reaction, followed by the coupling of the piperidine derivative with thiomorpholine under appropriate conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and solvent systems used in each step of the synthesis. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-{1-[3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]piperidine-3-carbonyl}thiomorpholine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines .

Scientific Research Applications

4-{1-[3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]piperidine-3-carbonyl}thiomorpholine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{1-[3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]piperidine-3-carbonyl}thiomorpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated pyridine moiety can enhance the compound’s binding affinity and selectivity for these targets, leading to its biological effects. The exact pathways involved may vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{1-[3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]piperidine-3-carbonyl}thiomorpholine is unique due to its combination of fluorinated pyridine, piperidine, and thiomorpholine moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C16H19F4N3OS

Molecular Weight

377.4 g/mol

IUPAC Name

[1-[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl]-thiomorpholin-4-ylmethanone

InChI

InChI=1S/C16H19F4N3OS/c17-13-8-12(16(18,19)20)9-21-14(13)23-3-1-2-11(10-23)15(24)22-4-6-25-7-5-22/h8-9,11H,1-7,10H2

InChI Key

SOGHPHZPRGLWSU-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C2=C(C=C(C=N2)C(F)(F)F)F)C(=O)N3CCSCC3

Origin of Product

United States

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